molecular formula C31H27NO5 B8060263 (2S)-3-[3-(benzyloxy)phenyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid

(2S)-3-[3-(benzyloxy)phenyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid

Cat. No.: B8060263
M. Wt: 493.5 g/mol
InChI Key: GQPZYXGVHWAKCX-LJAQVGFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-3-[3-(benzyloxy)phenyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid is a complex organic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-[3-(benzyloxy)phenyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid typically involves the protection of the amino group using the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2S)-3-[3-(benzyloxy)phenyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, (2S)-3-[3-(benzyloxy)phenyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid is used as a building block in the synthesis of peptides and proteins. Its stability and ease of removal make it an ideal protecting group for amino acids .

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. It is also employed in the development of peptide-based drugs and therapeutic agents .

Medicine

In medicine, this compound is used in the synthesis of peptide-based pharmaceuticals. These drugs are designed to target specific proteins and pathways in the body, offering potential treatments for various diseases .

Industry

Industrially, this compound is used in the production of peptide-based materials and coatings. Its stability and reactivity make it suitable for various applications, including the development of new materials and surface treatments .

Mechanism of Action

The mechanism of action of (2S)-3-[3-(benzyloxy)phenyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective reactions at other sites. The Fmoc group can be removed under mild conditions, typically using a base such as piperidine, to reveal the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2S)-3-[3-(benzyloxy)phenyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid lies in its specific structure, which provides stability and ease of removal of the Fmoc group. This makes it particularly useful in peptide synthesis, where selective protection and deprotection of amino groups are crucial .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-phenylmethoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27NO5/c33-30(34)29(18-22-11-8-12-23(17-22)36-19-21-9-2-1-3-10-21)32-31(35)37-20-28-26-15-6-4-13-24(26)25-14-5-7-16-27(25)28/h1-17,28-29H,18-20H2,(H,32,35)(H,33,34)/t29-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPZYXGVHWAKCX-LJAQVGFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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